molecular formula C21H14O4S B2835521 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate CAS No. 869080-31-9

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate

Cat. No. B2835521
CAS RN: 869080-31-9
M. Wt: 362.4
InChI Key: VWIXVPZWRMWZIR-UHFFFAOYSA-N
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Description

Compounds with a structure similar to “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate” belong to the coumarin family . Coumarins are a type of organic compound that are often used in the manufacture of pharmaceuticals and cosmetics due to their various biological and pharmacological properties .


Molecular Structure Analysis

The molecular structure of coumarin compounds typically consists of a benzene ring fused with a α-pyrone nucleus . The exact structure of “this compound” would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving coumarin compounds can be quite diverse, depending on the specific substituents present on the molecule . Without more specific information on “this compound”, it’s difficult to provide a detailed analysis of its chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of different substituents can significantly affect properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Photochemical Synthesis and Optical Properties

The photochemical synthesis of chromene derivatives, including those related to 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate, has been explored for their potential in creating covert marking pigments. These compounds exhibit unique optical properties that make them valuable for such applications, demonstrating the versatility of chromene derivatives in materials science (Ulyankin et al., 2021).

Intramolecular Proton Transfer Mechanisms

Research into the proton transfer mechanisms of chromene derivatives highlights their significance in understanding fluorescent properties. Such studies provide insights into the behavior of chromene derivatives under different energy states, which is crucial for their application in designing fluorescence-based sensors and materials (Huang et al., 2017).

Antioxidant and Antibacterial Agents

Chromene derivatives have shown promise as antioxidant and antibacterial agents. Their synthesis through one-pot reactions demonstrates not only the chemical versatility of these compounds but also their potential in medicinal chemistry for developing new therapeutic agents with antioxidant and antibacterial properties (Subbareddy & Sumathi, 2017).

Synthesis and Biological Activities

The exploration of chromene-pyrimidine coupled derivatives emphasizes the importance of chromene derivatives in the synthesis of compounds with varied biological activities. These activities include antimicrobial effects, suggesting the potential of chromene derivatives in pharmaceutical research (Nikalje et al., 2017).

Fluorescence Properties and Material Science Applications

Investigations into the fluorescence properties of chromene derivatives underline their utility in material sciences, especially in the development of fluorescent materials. These studies reveal the potential applications of chromene derivatives in creating materials with specific optical properties for various technological uses (Al-Masoudi et al., 2015).

Future Directions

The future research directions for “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate” would likely depend on its observed biological activities. Given the wide range of activities observed for coumarin compounds, potential areas of interest could include the development of new pharmaceuticals or the study of its mechanism of action .

properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-7-yl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O4S/c1-13-16-10-9-15(24-20(22)18-8-5-11-26-18)12-17(16)25-21(23)19(13)14-6-3-2-4-7-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIXVPZWRMWZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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